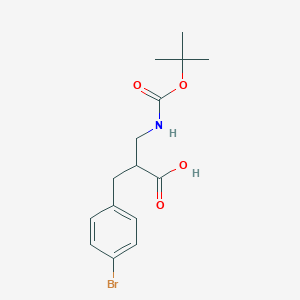
2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Descripción general
Descripción
2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C15H20BrNO4 and its molecular weight is 358.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (R)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a compound with significant potential in biological and medicinal chemistry. This compound is characterized by its unique structural features that influence its biological activity, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (3R)-3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
- CAS Number : 261380-20-5
- Molecular Formula : C14H18BrNO4
- Molecular Weight : 344.21 g/mol
- Melting Point : 142.1 °C
- Boiling Point : 479.1 °C at 760 mmHg
- Density : 1.5311 g/cm³
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its role as a phenylalanine derivative and its potential applications in drug development.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to protein synthesis and cellular signaling. The incorporation of β-amino acids like the one into proteins can modify their properties, enhancing stability or altering their interaction with other biomolecules .
Case Studies and Research Findings
-
Incorporation into Genetic Code :
A study demonstrated the successful incorporation of β-amino acids into proteins using engineered tRNA synthetases, suggesting that compounds like this compound can be utilized to expand the genetic code for novel protein synthesis . -
Antitumor Activity :
Preliminary investigations into the antitumor properties of related compounds indicate that modifications at the phenyl ring can enhance cytotoxicity against cancer cell lines. This opens avenues for further exploration of brominated derivatives in cancer therapy . -
Enzyme Inhibition Studies :
Research has shown that certain derivatives can act as inhibitors for key enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFDAYQTXHFBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661481 | |
| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-20-1 | |
| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















